(2Z)-2-(Ethylimino)-3-[(pyridin-2-yl)methyl]-1,3-thiazolidin-4-one
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Overview
Description
(2Z)-2-(Ethylimino)-3-[(pyridin-2-yl)methyl]-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-(Ethylimino)-3-[(pyridin-2-yl)methyl]-1,3-thiazolidin-4-one typically involves the condensation of an ethylamine derivative with a thiazolidinone precursor. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the imine bond. The reaction conditions may include refluxing the mixture in an appropriate solvent like ethanol or methanol for several hours.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Substitution: The compound can participate in substitution reactions where functional groups on the thiazolidinone ring or the pyridine moiety are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), nucleophiles (amines, thiols).
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with amine groups.
Substitution: Substituted derivatives with various functional groups replacing the original ones.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology: In biological research, (2Z)-2-(Ethylimino)-3-[(pyridin-2-yl)methyl]-1,3-thiazolidin-4-one is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications. Its derivatives are tested for efficacy in treating various diseases, including infections and cancer. The compound’s ability to modulate specific biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their performance and functionality.
Mechanism of Action
The mechanism by which (2Z)-2-(Ethylimino)-3-[(pyridin-2-yl)methyl]-1,3-thiazolidin-4-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
- (2Z)-2-(Ethylimino)-3-[(pyridin-2-yl)methyl]-1,3-thiazolidin-2-one
- (2Z)-2-(Ethylimino)-3-[(pyridin-2-yl)methyl]-1,3-thiazolidin-5-one
- (2Z)-2-(Ethylimino)-3-[(pyridin-2-yl)methyl]-1,3-thiazolidin-4-thione
Comparison: Compared to its similar compounds, (2Z)-2-(Ethylimino)-3-[(pyridin-2-yl)methyl]-1,3-thiazolidin-4-one is unique due to the specific positioning of the ethylimino group and the pyridin-2-ylmethyl group. This unique structure can result in different chemical reactivity and biological activity. For example, the presence of the thiazolidin-4-one core can influence the compound’s stability and its ability to interact with biological targets differently compared to thiazolidin-2-one or thiazolidin-5-one derivatives.
Properties
CAS No. |
679817-29-9 |
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Molecular Formula |
C11H13N3OS |
Molecular Weight |
235.31 g/mol |
IUPAC Name |
2-ethylimino-3-(pyridin-2-ylmethyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H13N3OS/c1-2-12-11-14(10(15)8-16-11)7-9-5-3-4-6-13-9/h3-6H,2,7-8H2,1H3 |
InChI Key |
UGWUFQITKOOORV-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C1N(C(=O)CS1)CC2=CC=CC=N2 |
Origin of Product |
United States |
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